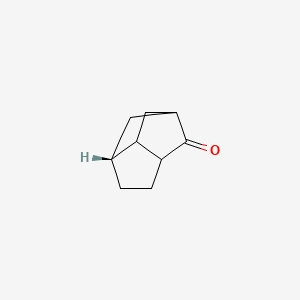
(1R)-Hexahydro-1,5-methanopentalen-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-Hexahydro-1,5-methanopentalen-4(1H)-one is a chemical compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-Hexahydro-1,5-methanopentalen-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Grignard reagent, which reacts with a suitable ketone to form the desired bicyclic structure. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-Hexahydro-1,5-methanopentalen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(1R)-Hexahydro-1,5-methanopentalen-4(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-Hexahydro-1,5-methanopentalen-4(1H)-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Flutianil: A fungicide with a similar bicyclic structure, known for its high fungicidal activity against powdery mildew.
Cyano-methylene thiazolidine: Another compound with a related structure, used in agricultural applications.
Uniqueness
(1R)-Hexahydro-1,5-methanopentalen-4(1H)-one is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
87507-35-5 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(6R)-tricyclo[4.2.1.03,7]nonan-2-one |
InChI |
InChI=1S/C9H12O/c10-9-6-3-5-1-2-7(9)8(5)4-6/h5-8H,1-4H2/t5-,6?,7?,8?/m1/s1 |
InChI Key |
RLAUOBWGPFGPOW-NIYQRSRNSA-N |
Isomeric SMILES |
C1CC2C3[C@H]1CC(C3)C2=O |
Canonical SMILES |
C1CC2C3C1CC(C3)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


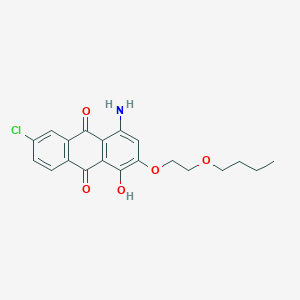
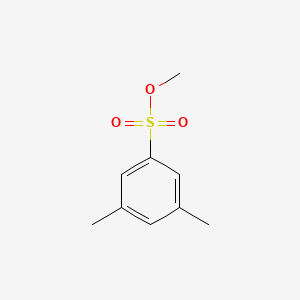
![1-[3-Chloro-4-(diethylamino)-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B14389093.png)
![1,1'-{[2-(Methylselanyl)phenyl]methylene}dibenzene](/img/structure/B14389095.png)
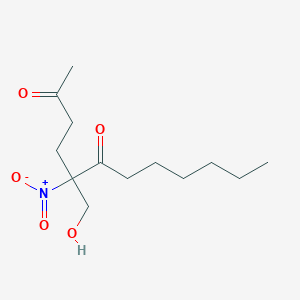
![(8R)-1,4,7,8-Tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol](/img/structure/B14389111.png)
![2,5-Dibromo-9-azabicyclo[4.2.1]nonane-9-carbonitrile](/img/structure/B14389113.png)

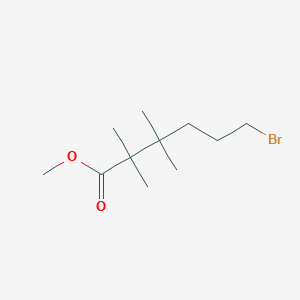

![1-Bromo-2-[(3-methyl-2-nitrophenyl)methyl]-3-nitrobenzene](/img/structure/B14389135.png)
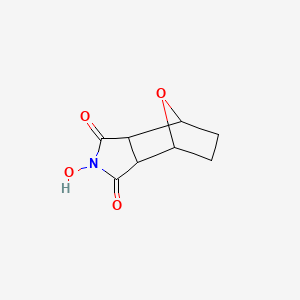
![2-(Acetyloxy)-4-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid](/img/structure/B14389146.png)
![Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate](/img/structure/B14389154.png)
